(2R)-2-[[2-Amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol
(2R)-2-[[2-Amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
Brand Name:
Vulcanchem
CAS No.:
911715-90-7
VCID:
VC0520137
InChI:
InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1
SMILES:
CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Molecular Formula:
C19H25N5OS2
Molecular Weight:
403.6 g/mol
(2R)-2-[[2-Amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol
CAS No.: 911715-90-7
Inhibitors
VCID: VC0520137
Molecular Formula: C19H25N5OS2
Molecular Weight: 403.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 911715-90-7 |
---|---|
Product Name | (2R)-2-[[2-Amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol |
Molecular Formula | C19H25N5OS2 |
Molecular Weight | 403.6 g/mol |
IUPAC Name | (2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol |
Standard InChI | InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 |
Standard InChIKey | ZMQSLMZOWVGBSM-GXTWGEPZSA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N |
SMILES | CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 |
Canonical SMILES | CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 |
Appearance | Solid powder |
Description | AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AZD8797; AZD-8797; AZD 8797; |
Reference | 1: Cederblad L, Rosengren B, Ryberg E, Hermansson NO. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor. Biochem J. 2016 Mar 1;473(5):641-9. doi: 10.1042/BJ20150520. Epub 2015 Dec 11. PubMed PMID: 26656484; PubMed Central PMCID: PMC4764977. 2: Ridderstad Wollberg A, Ericsson-Dahlstrand A, Juréus A, Ekerot P, Simon S, Nilsson M, Wiklund SJ, Berg AL, Ferm M, Sunnemark D, Johansson R. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis. Proc Natl Acad Sci U S A. 2014 Apr 8;111(14):5409-14. doi: 10.1073/pnas.1316510111. Epub 2014 Mar 25. PubMed PMID: 24706865; PubMed Central PMCID: PMC3986185. 3: Karlström S, Nordvall G, Sohn D, Hettman A, Turek D, Åhlin K, Kers A, Claesson M, Slivo C, Lo-Alfredsson Y, Petersson C, Bessidskaia G, Svensson PH, Rein T, Jerning E, Malmberg Å, Ahlgen C, Ray C, Vares L, Ivanov V, Johansson R. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). J Med Chem. 2013 Apr 25;56(8):3177-90. doi: 10.1021/jm3012273. Epub 2013 Apr 4. PubMed PMID: 23516963. 4: Sofia Karlströ, et al. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). J Med Chem. 2013 Apr 25;56(8):3177-90. |
PubChem Compound | 11965767 |
Last Modified | Nov 11 2021 |
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